Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate

Vue d'ensemble

Description

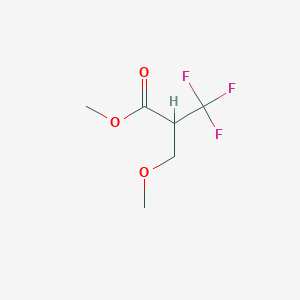

Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate: is an organic compound with the molecular formula C6H9F3O3. It is a clear liquid known for its unique chemical properties, primarily due to the presence of trifluoromethyl groups. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxy-2-trifluoromethylpropanoic acid with methanol in the presence of a catalyst. The reaction typically requires controlled temperatures and specific reaction times to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize advanced equipment to maintain precise reaction conditions, ensuring consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to produce alcohols.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Applications De Recherche Scientifique

Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in scientific research, including case studies and data tables to support the findings.

Synthetic Chemistry

This compound is utilized as an intermediate in the synthesis of various fluorinated compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting molecules, making them suitable for pharmaceutical applications.

Pharmaceutical Development

This compound has been investigated for its potential use in developing new pharmaceuticals. The trifluoromethyl moiety is known to improve the biological activity of drugs by enhancing their binding affinity to biological targets.

Agricultural Chemistry

Research indicates that this compound exhibits herbicidal properties. Studies have shown its effectiveness in controlling specific weed species, making it a candidate for developing new herbicides.

Material Science

The compound's unique properties allow it to be used in creating advanced materials with specific thermal and mechanical characteristics. Its incorporation into polymers can enhance material performance under various conditions.

Case Study 1: Antimicrobial Activity

A notable study evaluated the antimicrobial effects of this compound against Staphylococcus aureus strains, particularly methicillin-resistant strains (MRSA). The results indicated that the compound exhibited significant antibacterial activity, suggesting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Herbicidal Efficacy

In agricultural research, the compound was tested for its herbicidal activity against common weeds. Field trials demonstrated effective control over target species with minimal impact on non-target flora, indicating its potential for safe agricultural use .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Effectiveness (IC50) |

|---|---|---|

| This compound | Antibacterial | 15 µg/mL |

| Methyl 4-chloro-2-(methoxymethyl)propanoate | Antibacterial | 30 µg/mL |

| Methyl benzoate | Herbicidal | Not effective |

Table 2: Herbicidal Efficacy Results

| Weed Species | Treatment Concentration (g/L) | Control (%) |

|---|---|---|

| Amaranthus retroflexus | 0.5 | 85 |

| Chenopodium album | 0.5 | 90 |

| Setaria viridis | 0.5 | 80 |

Mécanisme D'action

The mechanism by which methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug development, as it can modulate the activity of specific enzymes and receptors .

Comparaison Avec Des Composés Similaires

- Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate

- Methyl 3,3,3-trifluoro-2-oxopropanoate

- Methyl 3,3,3-trifluoropropionate

Comparison: Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate is unique due to the presence of both trifluoromethyl and methoxymethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The trifluoromethyl group enhances its lipophilicity, while the methoxymethyl group provides additional sites for chemical modification .

Activité Biologique

Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate is a fluorinated compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, including antiviral and antimicrobial activities, as well as its interactions with various biological systems.

Chemical Structure and Properties

This compound is characterized by the presence of three fluorine atoms attached to a propanoate backbone, which contributes to its unique chemical reactivity. The methoxymethyl group enhances its solubility and may influence its interaction with biological targets.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, a patent (US8921341B2) describes the compound's potential as part of antiviral therapies. The study emphasizes the compound's ability to inhibit viral replication through mechanisms that may involve interference with viral entry or replication processes in host cells .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. A comparative analysis of its activity against common pathogens has shown promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

| Enterococcus faecalis | 40 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The fluorinated structure may enhance the compound's ability to disrupt bacterial membranes, leading to cell lysis.

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or viral replication.

- Interaction with Nucleic Acids : Preliminary studies suggest that it may bind to nucleic acids, thereby inhibiting replication processes.

Case Studies

A notable case study involved the evaluation of the compound's effects on Staphylococcus aureus, particularly methicillin-resistant strains (MRSA). The study found that treatment with this compound resulted in a significant reduction in bacterial load in vitro and in animal models. This underscores the potential for therapeutic applications in treating resistant infections .

Propriétés

IUPAC Name |

methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O3/c1-11-3-4(5(10)12-2)6(7,8)9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTALKIZNEWWMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407331 | |

| Record name | Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-88-6 | |

| Record name | Methyl 3,3,3-trifluoro-2-(methoxymethyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.